Vancomycin aglycon is the aglycone form of vancomycin, a naturally occurring glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. [] It lacks the sugar moieties present in the intact vancomycin molecule. This core structure, comprising a heptapeptide with multiple aromatic rings and cross-links, is primarily responsible for the antibiotic's binding affinity to its target, the D-Ala-D-Ala terminus of peptidoglycans in bacterial cell walls. [] Vancomycin aglycon itself exhibits limited antimicrobial activity but serves as a crucial tool for understanding the mechanism of action of vancomycin, studying bacterial resistance mechanisms, and developing novel antibiotics. []
Vancomycin was originally isolated from Amycolatopsis orientalis (formerly Streptomyces orientalis), a soil bacterium. It belongs to the class of glycopeptide antibiotics, which are characterized by their ability to inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors. The aglycon form is classified as a peptide due to its amino acid composition but is distinct from the fully glycosylated antibiotic.
The total synthesis of vancomycin aglycon has been accomplished using various methodologies, notably including:
These methods highlight the complexity and innovation involved in synthesizing vancomycin aglycon and its derivatives.
The molecular structure of vancomycin aglycon is defined by its rigid tricyclic heptapeptide core, which consists of seven amino acids linked by peptide bonds. The aglycon lacks the sugar components that are part of the complete vancomycin structure.
Key structural features include:
Vancomycin aglycon participates in several significant chemical reactions:
These reactions underscore the versatility of vancomycin aglycon in synthetic chemistry.
Vancomycin aglycon exerts its antibacterial effects primarily by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes necessary for cell wall synthesis, leading to cell lysis and death.
Research indicates that modifications to the aglycon can enhance its binding affinity and efficacy against resistant bacterial strains. For example, certain analogues have demonstrated improved activity against VanA-type resistant enterococci due to structural modifications that enhance interaction with target sites .
Vancomycin aglycon exhibits several notable physical and chemical properties:
These properties are essential for understanding how vancomycin aglycon behaves in biological systems and during synthesis.
Vancomycin aglycon has significant applications in scientific research:
Vancomycin aglycon is the core heptapeptide scaffold of vancomycin (C₆₆H₇₅Cl₂N₉O₂₄), lacking the disaccharide moiety (vancosamine and glucose) attached to residue 4 of the mature antibiotic. This tricyclic structure consists of three key domains [1] [3]:
The aglycon retains vancomycin's primary mechanism of action: high-affinity binding to the D-Ala-D-Ala terminus of lipid II peptidoglycan precursors through five hydrogen bonds. This binding inhibits transglycosylase enzymes, disrupting bacterial cell wall synthesis [4] [6]. Crucially, removal of the disaccharide reduces molecular weight by ~18% (MW 1143.93 g/mol vs 1449.25 g/mol for vancomycin) and significantly alters pharmacokinetic properties, including:
Table 1: Structural Comparison of Vancomycin Aglycon and Vancomycin
Characteristic | Vancomycin Aglycon | Vancomycin |
---|---|---|
Molecular Formula | C₅₃H₅₂Cl₂N₈O₁₇ | C₆₆H₇₅Cl₂N₉O₂₄ |
Molecular Weight | 1143.93 g/mol | 1449.25 g/mol |
Sugar Moieties | None | Vancosamine-Glucose disaccharide |
Key Functional Groups | - Chlorines at residues 2/6 - Carboxylic acid at residue 7 - Free amines at residues 1/3 | - Additional sugar hydroxyl groups - Same aglycon functional groups |
Primary Target Binding | D-Ala-D-Ala (Kd ~100 nM) | D-Ala-D-Ala (Kd ~10 nM) |
Biopharmaceutical studies reveal the aglycon's binding pocket possesses remarkable flexibility despite its rigid framework. Nuclear magnetic resonance (NMR) analyses demonstrate that residues 4 and 5 undergo conformational adjustments to accommodate modified peptide ligands, a property exploited in resistance-overcoming analogs [5] [7]. The absence of sugars also facilitates dimerization in aqueous environments, enhancing avidity for cell wall targets through cooperative effects absent in glycosylated vancomycin [9].
Vancomycin aglycon was first characterized during structural elucidation studies of vancomycin in the 1970-80s. Initial misidentification of the asparagine residue at position 3 as isoaspartic acid delayed correct structural assignment until 1982 [7] [9]. The aglycon's significance emerged when enzymatic deglycosylation studies demonstrated retained (though diminished) antibacterial activity, establishing it as a pharmacophore [5].
Total synthesis became feasible through pioneering work by two research groups:1. Evans Group Approach (1998): Utilized biomimetic oxidative coupling for key ring closures:- Thallium(III)-mediated CD diaryl ether formation
Table 2: Key Milestones in Vancomycin Aglycon Research
Year | Milestone | Significance |
---|---|---|
1982 | Correct structural assignment | Clarified Asn vs isoAsp configuration at residue 3 |
1998 | First total synthesis (Evans) | Biomimetic oxidative couplings; 30+ steps |
1999 | Alternative synthesis (Nicolaou) | Suzuki biaryl coupling; <30 linear steps |
2006 | First dual-binding analog (Boger) | [Ψ[C(=NH)NH]Tpg⁴]aglycon overcomes VanA resistance |
2014 | Lipophilic aglycon dimers | Enhanced activity against VRE and Gram-negatives |
These syntheses required over 30 steps with yields <1%, highlighting the extraordinary complexity of the molecule. They enabled access to aglycon variants for structure-activity relationship (SAR) studies previously impossible with semisynthetic approaches [7].
Vancomycin aglycon serves as the essential scaffold for developing resistance-overcoming glycopeptides. Its structural simplification facilitates targeted modifications addressing specific resistance mechanisms:
D-Ala-D-Lac Binding Optimization: Vancomycin-resistant enterococci (VRE) express modified peptidoglycan precursors terminating in D-Ala-D-Lactate (D-Lac), reducing vancomycin binding affinity 1000-fold. Aglycon-based analogs address this through:
Table 3: Resistance Mechanisms and Aglycon-Based Counterstrategies
Resistance Mechanism | Bacterial Phenotype | Aglycon Engineering Strategy | Representative Analog |
---|---|---|---|
D-Ala-D-Ala → D-Ala-D-Lac | VanA VRE | - Enhanced membrane anchoring - Complementary H-bond donors | [4-(4-Chlorophenyl)benzyl]aglycon |
D-Ala-D-Ala → D-Ala-D-Ser | VanC VRE | - Expanded binding pocket - Flexible substituents at residue 6 | [Ψ[CH₂NH]Tpg⁶]aglycon |
Biofilm Formation | MRSA/VRE | - Increased lipophilicity - Cationic charges | Vancomycin aglycon–polyarginine conjugates |
Thickened Cell Walls | VISA | - Dimerization enhancers - Cell-penetrating motifs | Dipi-vancomycin aglycon–Zn²⁺ complexes |
Synergistic Mechanisms: Modern aglycon derivatives incorporate multiple resistance-countering elements:
Computational approaches now accelerate aglycon redesign:
The aglycon platform enables systematic exploration beyond natural glycopeptide constraints, positioning it as the cornerstone for next-generation antibiotics against multidrug-resistant pathogens.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: